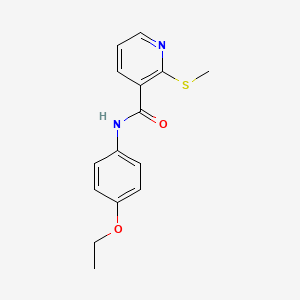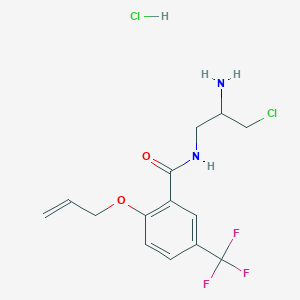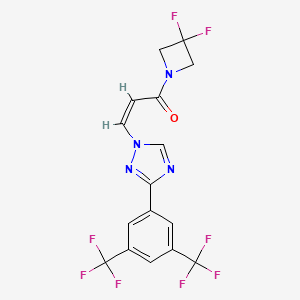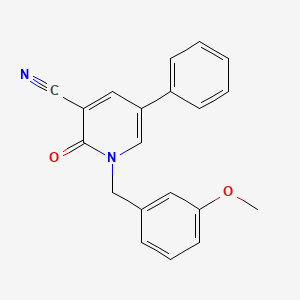
3-フルオロ-N-(2-(4-フェニルピペラジン-1-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a fluorine atom, a phenylpiperazine moiety, and a benzenesulfonamide group
科学的研究の応用
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its pharmacological properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical development.
作用機序
Target of action
Many compounds with a piperazine moiety, like “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide”, are known to interact with various neurotransmitter receptors in the nervous system, particularly serotonin and dopamine receptors .
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can either enhance or inhibit the receptor’s activity. This can lead to changes in neural signaling and ultimately influence physiological processes .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it could influence the serotonin signaling pathway, which plays a role in mood regulation, sleep, and other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound enhances serotonin receptor activity, it could lead to increased serotonin signaling and potentially produce effects like mood elevation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain substances might enhance or inhibit the compound’s activity, while extreme pH or temperature could affect its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the phenylpiperazine intermediate: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluorine atom: This step often involves the use of N-fluorobenzenesulfonimide as a fluorinating agent.
Coupling reactions: The final step involves coupling the phenylpiperazine intermediate with a benzenesulfonamide derivative under suitable conditions, such as using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.
N-fluorobenzenesulfonimide: Used as a fluorinating agent in the synthesis of various fluorinated compounds.
Uniqueness
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, phenylpiperazine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
特性
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-5-4-8-18(15-16)25(23,24)20-9-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-8,15,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMPMLAXYBTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2447293.png)


![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2447312.png)

